molecular formula C19H22N2 B8661240 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-methyl- CAS No. 30490-51-8

5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-methyl-

Cat. No.: B8661240
CAS No.: 30490-51-8
M. Wt: 278.4 g/mol
InChI Key: NSBSRHFTGFVSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-methyl- is a useful research compound. Its molecular formula is C19H22N2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30490-51-8

Molecular Formula

C19H22N2

Molecular Weight

278.4 g/mol

IUPAC Name

N,N-dimethyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine

InChI

InChI=1S/C19H22N2/c1-20(2)13-12-15-14-16-8-4-6-10-18(16)21(3)19-11-7-5-9-17(15)19/h4-11,14H,12-13H2,1-3H3

InChI Key

NSBSRHFTGFVSKV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C(C3=CC=CC=C31)CCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 24.5 gm of 9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane in a liter of m-xylene and 125 gm of phosphoric acid anhydride was heated at reflux for 3 hours and after cooling, the reaction mixture was poured over ice. The mixture was stirred for 15 minutes and was made alkaline by the addition of sodium hydroxide. The mixture was extracted with ethyl acetate and the ethyl acetate was washed with water, dried over magnesium sulfate and distilled to dryness in vacuo. The residue was dissolved in ether and the solution was filtered and concentrated to a small volume and pentane was added while distilling off the ether. After filtering, the filtrate was concentrated to about 100 cc and crystallization was started with icing for one hour. After filtering, the precipitate was washed with water and dried in vacuo to obtain 16 gm (70% yield) of 5-methyl-10-(β-dimethylaminoethyl)-dibenzo (b,f) azepine melting at 78°C.
Name
9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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